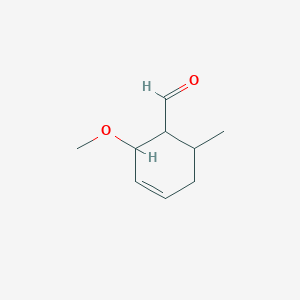![molecular formula C9H16N2 B14608393 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine CAS No. 57516-77-5](/img/structure/B14608393.png)
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene. This compound has a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol . It is a versatile compound with significant applications in organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 1,5-diaminopentane with formaldehyde in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including acylation and alkylation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets. The compound can act as a base, facilitating various chemical reactions by deprotonating substrates. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic nitrogen-containing compound with similar reactivity.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A structurally related compound with comparable chemical properties.
Uniqueness
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is unique due to its specific ring structure, which imparts distinct chemical reactivity and stability. Its ability to act as a strong base and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
57516-77-5 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h5,10H,1-4,6-8H2 |
Clé InChI |
LRAUXUFJZIWABJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCNC2=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)


![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)




![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
